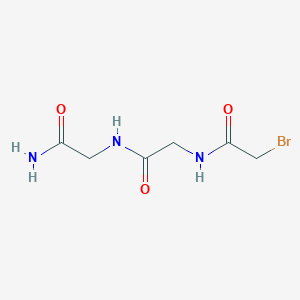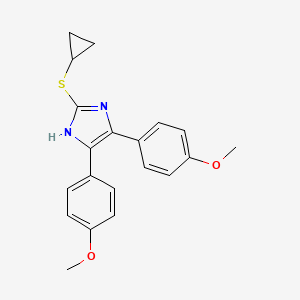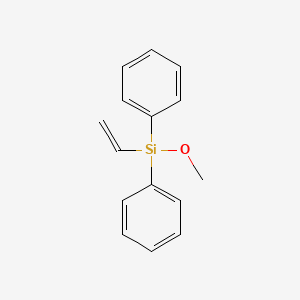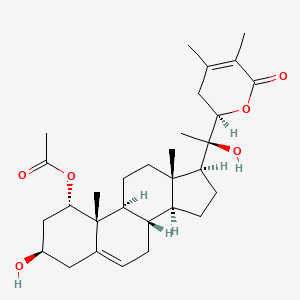
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-,delta-lactone, (1alpha,3beta,22R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- is a complex organic compound with a molecular formula of C40H62O15. This compound is known for its intricate structure, which includes multiple hydroxyl groups, an acetyloxy group, and a delta-lactone ring. It is a derivative of ergosterol, a sterol found in fungi and some plants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- typically involves multiple steps starting from ergosterol. The process includes:
Oxidation: Ergosterol is oxidized to introduce the necessary functional groups.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst.
Lactonization: The formation of the delta-lactone ring is achieved through intramolecular esterification under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms to produce ergosterol, followed by chemical modification to obtain the desired compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
化学反应分析
Types of Reactions
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in fungal metabolism and its potential as an antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical tool in research laboratories.
作用机制
The mechanism of action of Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in sterol biosynthesis, leading to disrupted cell membrane integrity in fungi. This makes it a potential antifungal agent. Additionally, its anti-inflammatory and anticancer effects are thought to be mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Ergosterol: The parent compound from which Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- is derived.
Withanoside IV: Another compound with a similar sterol backbone but different functional groups and biological activities.
Withanoside V: A withanolide derivative with structural similarities but distinct pharmacological properties.
Uniqueness
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- is unique due to its specific combination of functional groups and the presence of a delta-lactone ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
属性
CAS 编号 |
78916-78-6 |
|---|---|
分子式 |
C30H44O6 |
分子量 |
500.7 g/mol |
IUPAC 名称 |
[(1S,3R,8S,9S,10R,13S,14S,17S)-17-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl] acetate |
InChI |
InChI=1S/C30H44O6/c1-16-13-26(36-27(33)17(16)2)30(6,34)24-10-9-22-21-8-7-19-14-20(32)15-25(35-18(3)31)29(19,5)23(21)11-12-28(22,24)4/h7,20-26,32,34H,8-15H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,28+,29+,30-/m1/s1 |
InChI 键 |
ANGCIHCSPJLGME-RKCWJGHXSA-N |
手性 SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O)OC(=O)C)C)C)O)C |
规范 SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC(=O)C)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



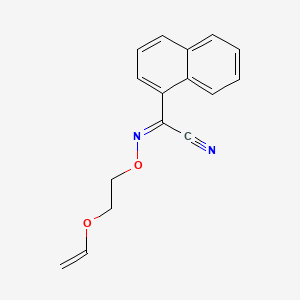
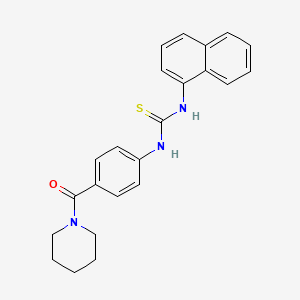
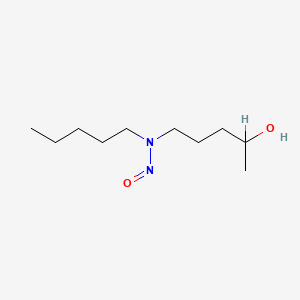
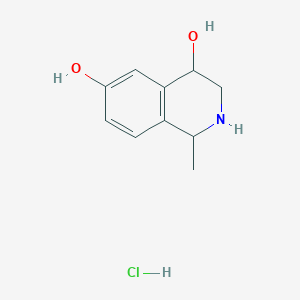
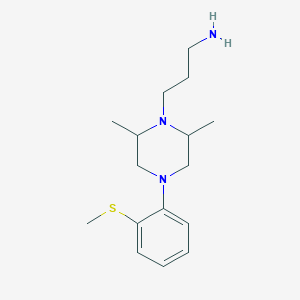
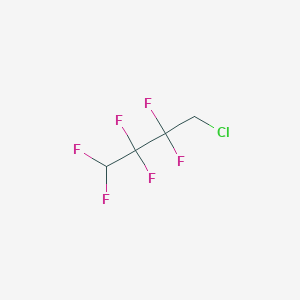
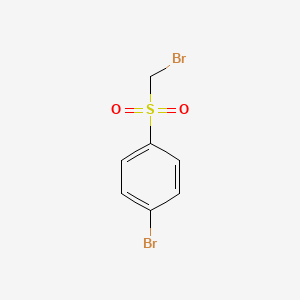

![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)

